molecular formula C19H23NO2 B4052432 2-(2,3-dimethylphenoxy)-N-(3,4-dimethylphenyl)propanamide

2-(2,3-dimethylphenoxy)-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B4052432
M. Wt: 297.4 g/mol
InChI Key: ORBXOAFHSKEPQN-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(3,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.172878976 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

The compound exhibits notable reactivity and utility in organic synthesis, contributing to the development of new chemical entities. Studies have detailed its role in the synthesis of derivatives with potential biological activities. For instance, derivatives of similar structural frameworks have been synthesized, showcasing their utility in creating compounds with herbicidal activity, as demonstrated by Liu et al. (2008) in their study on crystal structure and herbicidal activity of a related compound (Liu et al., 2008). Furthermore, the exploration of novel glucocorticoid receptor modulators has included the synthesis of 2,2-dimethyl-3,3-diphenyl-propanamides, highlighting the structural adaptability and potential pharmacological relevance of such compounds (Yang et al., 2010).

Pharmacological Activities

Pharmacological research has explored the potential of structurally similar compounds in various therapeutic areas, including their role as antidepressants and in cardiovascular health. Notably, derivatives have been identified as potential antidepressants with a narrow structure-activity relationship, suggesting the possibility of optimizing such structures for enhanced therapeutic profiles (Bailey et al., 1985). Additionally, the inhibitory effects of related compounds on ion channels in cardiac cells have been investigated, highlighting their potential in addressing cardiovascular disorders (Hu & Qian, 2001).

Corrosion Inhibition

The compound's structural analogs have demonstrated effectiveness as corrosion inhibitors, emphasizing their potential utility in protecting metals in acidic environments. The study by Chafiq et al. (2020) on spirocyclopropane derivatives revealed their significant inhibitory effects on mild steel corrosion, showcasing the application of such compounds in materials science and engineering (Chafiq et al., 2020).

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(3,4-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-12-9-10-17(11-14(12)3)20-19(21)16(5)22-18-8-6-7-13(2)15(18)4/h6-11,16H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBXOAFHSKEPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.